alisol A 24-acetate
Description
Origin and Traditional Medicinal Context of Alisma Species
The primary natural sources of alisol A 24-acetate are plants belonging to the Alisma genus, which have a long history of use in traditional medicine systems across Asia.
Alisma orientale (Sam.) Juzep., a member of the Alismataceae family, is a key source of this compound. researchgate.netphytopurify.com The dried tuber of this plant, known as Rhizoma Alismatis (or "Ze Xie" in Chinese), is a well-documented component of traditional Chinese medicine. researchgate.networldscientific.com Phytochemical analyses have consistently identified a range of triterpenoids within Rhizoma Alismatis, with this compound being a significant constituent. cabidigitallibrary.orgnih.govcapes.gov.br Its presence is considered a key characteristic of the plant's chemical profile. nih.govresearchgate.net In fact, this compound is sometimes used as a marker for the quality control of Rhizoma Alismatis. capes.gov.br
Alisma canaliculatum (Water Plantain or "Taeksa" in Korea) is another species recognized for containing this compound. chemfaces.comresearchgate.netmdpi.comnih.gov Research has confirmed the isolation of this compound from the dried tubers of this plant. chemfaces.comnih.govnih.gov Like A. orientale, A. canaliculatum is utilized in traditional Korean medicine, and its chemical makeup, including the presence of this compound, is of scientific interest. researchgate.netmdpi.com
For centuries, the rhizomes of Alisma species, particularly Alisma orientale, have been a staple in traditional Asian medicine, including in China, Japan, and Korea. researchgate.netnih.govfrontiersin.org In the framework of Traditional Chinese Medicine (TCM), Rhizoma Alismatis is used to address conditions described as "dampness" and to promote water metabolism. researchgate.networldscientific.com Its traditional applications include treatments for oliguria (decreased urine output), edema (swelling), and diarrhea. researchgate.netcabidigitallibrary.org
Contemporary research has noted its use for hyperlipidemia. nih.govcabidigitallibrary.org These traditional uses are often attributed to the complex mixture of compounds within the rhizome, where protostane (B1240868) triterpenoids like this compound are major components. researchgate.netnih.govcabidigitallibrary.org The herb is a key ingredient in several well-known TCM formulations. thieme-connect.com
Alisma canaliculatum as a Source
Chemical Classification and Structural Overview within Protostane Triterpenoids
This compound belongs to the protostane family, a relatively rare type of tetracyclic triterpenoid (B12794562). nih.govmdpi.com The protostane skeleton is considered a "prototype" of steroids and is characterized by a specific stereostructure. nih.gov
Protostane triterpenoids isolated from Alisma are generally categorized based on the structure of the side chain attached at the C-17 position of the steroidal nucleus. frontiersin.org this compound features a hydroxyl group at C-23 and an acetate (B1210297) group at C-24 on this side chain. capes.gov.br Its molecular structure has been confirmed through methods including single-crystal X-ray analysis. capes.gov.br The compound is known to be one of the main active triterpenoids isolated from Rhizoma Alismatis. capes.gov.br
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃₂H₅₀O₅ |
| Molecular Weight | 514.7 g/mol |
| Class | Protostane Triterpenoid |
| Super Class | Lipids and lipid-like molecules |
| Source Organisms | Alisma orientale, Alisma canaliculatum |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Alisol A |
| This compound |
| Alisol B |
| Alisol B 23-acetate |
| Alisol C 23-acetate |
| Alisol F 24-acetate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUQVMHWUQNTG-JSWHPQHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Characterization Methodologies of Alisol a 24 Acetate
Extraction and Purification Strategies from Natural Sources
The initial step in obtaining alisol A 24-acetate involves its extraction from plant material, followed by purification to isolate the compound from a complex mixture of other phytochemicals.
Bioactivity-Guided Fractionation Approaches
Bioactivity-guided fractionation is a key strategy employed to isolate this compound. This approach involves a systematic process of separating the initial plant extract into various fractions and testing the biological activity of each fraction. This allows researchers to focus on the most potent fractions, progressively narrowing down the search for the active compound.
For instance, in the investigation of compounds with anti-osteoclastogenic activity from the dried tuber of Alisma canaliculatum, bioactivity-guided fractionation was instrumental. nih.govnih.gov The process begins with the extraction of the plant material, often using a solvent like methanol. The resulting crude extract is then subjected to a series of separation steps. Researchers have utilized this method to isolate this compound and identify its inhibitory effects on osteoclast differentiation. nih.govnih.gov This targeted approach ensures that the purification efforts are concentrated on the fractions that exhibit the desired biological effect, such as anti-inflammatory or hypolipidemic activities. smolecule.com
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the purification of this compound from the crude extracts and active fractions. Various methods are employed to achieve high purity of the compound.
High-performance liquid chromatography (HPLC) is a commonly used technique for the separation and quantification of this compound. researchgate.netnih.gov For example, a method using a Hypersil C18 column with a mobile phase of acetonitrile (B52724) and water has been developed for the determination of this compound. researchgate.net Another HPLC method utilized a Shim-Pack CLC-ODS C18 column with a gradient elution of acetonitrile and water, with detection at 210 nm, to quantify this compound alongside other alisols. nih.gov
More advanced techniques like ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry offer enhanced separation and sensitivity. phcog.comphcog.com A UHPLC method on a Waters Acquity UPLC C18 column with a gradient of acetonitrile and 0.1% formic acid has been successfully used to separate this compound. phcog.com Furthermore, liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the simultaneous determination of alisol A and this compound in biological samples, employing a Kromasil C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid. nih.govphytopurify.comcapes.gov.brchemfaces.com
Column chromatography over silica (B1680970) gel is a fundamental step in the initial fractionation of the crude extract. iucr.org Additionally, Sephadex LH-20 column chromatography is often used for further purification of the fractions containing this compound. iucr.org
Structural Elucidation and Conformational Analysis
Once purified, the precise chemical structure and stereochemistry of this compound are determined using a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
The structure of this compound has been confirmed through extensive NMR studies. capes.gov.brnih.gov These spectroscopic methods, often including two-dimensional NMR techniques, allow for the precise assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. iucr.org The NMR data for alisol A 23-acetate, a related compound, has also been reported, highlighting the importance of this technique in differentiating between isomers. capes.gov.brnih.gov
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.
LC-MS methods have been widely applied for the identification and quantification of this compound. nih.govphytopurify.comcapes.gov.brchemfaces.com In these methods, the compound is typically ionized using positive electrospray ionization (ESI+), and specific ions are monitored to detect and quantify the analyte. nih.govphytopurify.comchemfaces.com The development of sensitive LC-MS methods has enabled the detection of this compound in complex matrices like rat plasma. nih.govphytopurify.comcapes.gov.brchemfaces.com Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) has also been utilized for the comprehensive analysis of protostane (B1240868) triterpenoids, including this compound, in Alisma orientale. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a crystalline compound. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
The single crystal X-ray structure of this compound has been reported, providing unambiguous confirmation of its molecular conformation. capes.gov.brnih.gov This analysis is critical for understanding the precise spatial arrangement of the atoms and functional groups, which is essential for comprehending its biological activity. For comparison, the crystal structure of a related compound, alisol F 24-acetate, has also been determined, revealing details about its five-fused ring system. iucr.org
Table of Chromatographic Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detection | Reference |
| HPLC | Hypersil C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile:Water (75:25) | ELSD | researchgate.net |
| HPLC | Shim-Pack CLC-ODS C18 (6 mm x 150 mm, 5 µm) | Acetonitrile (A) - Water (B) gradient | UV (210 nm) | nih.gov |
| UHPLC-MS/MS | Waters Acquity UPLC C18 (2.1 mm x 100 mm, 1.7 µm) | 0.1% Formic Acid and Acetonitrile gradient | MS/MS (MRM) | phcog.com |
| LC-MS | Kromasil C18 (150 x 4.6 mm, 5 µm) | Acetonitrile (0.1% Formic Acid):Water (73:27, v/v) | MS (SIM) | nih.govphytopurify.comchemfaces.com |
| UPLC/Q-TOF-MS | Waters ACQUITY HSS T3 (100 mm x 2.1 mm, 1.8 µm) | 0.1% Formic Acid/Acetonitrile | Q-TOF-MS | researchgate.net |
Analytical Quantification and Detection Methods
The accurate quantification and detection of this compound, a significant triterpenoid (B12794562) found in Alisma orientale (Sam.) Juzep., are crucial for quality control of herbal preparations and for pharmacokinetic studies. biocrick.comnih.govphcog.com To this end, various sophisticated analytical techniques have been developed and validated, primarily relying on chromatographic separations.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in herbal materials. nih.gov Coupled with either Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), HPLC provides reliable methods for the quantification of this compound.
HPLC with Diode Array Detection (HPLC-DAD)
Table 1: HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | TSK-gel ODS-80TS (4.6 i.d. × 250 mm, 5 µm) | oup.com |
| Shim-Pack CLC-ODS C18 (6 mm x 150 mm, 5 µm) | nih.gov | |
| Mobile Phase | 0.1% phosphoric acid–acetonitrile gradient system | oup.com |
| Acetonitrile-water gradient | nih.gov | |
| Detection | DAD at 205 nm | oup.com |
| DAD at 210 nm | nih.gov | |
| Column Temp. | 40°C | oup.com |
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
For triterpenoids like this compound that lack strong chromophores, HPLC-ELSD serves as a valuable alternative to UV-based detection. koreascience.kr This method is suitable for the quality control of commercial herbal products. researchgate.netresearchgate.net A validated HPLC-ELSD method for determining this compound and alisol B 23-acetate in Wulingsan utilized a Hypersil C18 column with an isocratic mobile phase of acetonitrile and water. researchgate.netresearchgate.net The method demonstrated good linearity for this compound within a range of 0.330-1.980 μg (r = 0.9995). researchgate.netresearchgate.net The average recovery for the two components was reported as 101.4% (RSD = 1.7%) and 99.6% (RSD = 3.0%). researchgate.net
Table 2: HPLC-ELSD Method Parameters for this compound Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile-water (75:25) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.netresearchgate.net |
| ELSD Drift Tube Temp. | 82°C | researchgate.net |
| ELSD Gas Flow Rate | 2.0 L/min | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Biological Sample Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity, making it the preferred method for quantifying this compound in complex biological matrices such as rat plasma. nih.govresearchgate.net These methods are essential for pharmacokinetic research. nih.govresearchgate.netphytopurify.com
A sensitive LC-MS method was developed for the simultaneous determination of alisol A and this compound in rat plasma. nih.govphytopurify.comchemfaces.com This method involved a liquid-liquid extraction of the plasma sample with methyl tert-butyl ether, followed by separation on a Kromasil C18 column. nih.govphytopurify.com Detection was achieved using positive electrospray ionization (ESI) in selected ion monitoring (SIM) mode. nih.govphytopurify.comchemfaces.com The method was validated according to established guidelines, demonstrating excellent performance characteristics. nih.govphytopurify.com
Another study utilized a highly specific LC-MS/MS method for the simultaneous determination of alisol A, alisol A 23-acetate, and this compound in rat plasma. researchgate.net This method also employed methyl tert-butyl ether for extraction and used a C18 column for separation, with detection via multiple reaction monitoring (MRM) in positive ionization mode. researchgate.net The validation confirmed the method's suitability for pharmacokinetic applications. researchgate.net
Table 3: LC-MS and LC-MS/MS Method Validation for this compound in Rat Plasma
| Parameter | LC-MS Method | LC-MS/MS Method | Source |
|---|---|---|---|
| Linear Range | 10–500 ng/mL | 5–1000 ng/mL | nih.govresearchgate.netphytopurify.com |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 5 ng/mL | nih.govresearchgate.netphytopurify.com |
| Mean Extraction Recovery | >72.4% | Not Specified | nih.govphytopurify.com |
| Intra-day Precision (RSD %) | <14.1% | <11.4% (CV) | nih.govresearchgate.netphytopurify.com |
| Inter-day Precision (RSD %) | <14.1% | <11.4% (CV) | nih.govresearchgate.netphytopurify.com |
| Accuracy (RE %) | -8.6% to 14.2% | within ±15.4% | nih.govresearchgate.netphytopurify.com |
| Internal Standard | Diazepam | Not Specified | nih.govphytopurify.com |
The chromatographic conditions for these LC-MS based methods typically involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile mixed with water, often containing a small percentage of formic acid to improve ionization. nih.govphytopurify.comchemfaces.com
Table 4: Chromatographic and MS Conditions for this compound in Rat Plasma
| Parameter | Conditions | Source |
|---|---|---|
| Column | Kromasil C18 (150 × 4.6 mm, 5 μm) | nih.govphytopurify.comchemfaces.com |
| Mobile Phase | Acetonitrile (0.1% formic acid) : Water (73:27, v/v) | nih.govphytopurify.comchemfaces.com |
| Flow Rate | 0.8 mL/min | nih.govphytopurify.comchemfaces.com |
| Run Time | 10 min | nih.govphytopurify.comchemfaces.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govphytopurify.comchemfaces.com |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govresearchgate.netphytopurify.com |
Stability and Inter Conversions of Alisol a 24 Acetate
Solvent-Dependent Stability Profiles and Degradation Pathways
The stability of alisol A 24-acetate is notably dependent on the solvent system it is in. For instance, in methanol, it can undergo deacetylation. smolecule.com The chemical properties of this compound are described as unstable, which can lead to its conversion into other compounds. frontiersin.org
Under certain acidic conditions, other related compounds can transform into this compound. For example, alisol B acetate (B1210297), which contains an unstable epoxy heterocyclic ring, can undergo a ring-opening reaction to generate this compound. nih.gov This highlights the compound's role as both a product of degradation and an intermediate in the transformation of other alisol derivatives.
Stereoisomeric Inter-transformation with Alisol A 23-acetate
This compound is known to rapidly interconvert with its stereoisomer, alisol A 23-acetate. aacrjournals.org This inter-transformation is a key aspect of its chemistry and can occur under specific solvent conditions. smolecule.com This dynamic equilibrium between the two isomers is an important consideration in its isolation, handling, and biological activity assessment. The interconversion is described as a process of acetylation, suggesting a shift of the acetyl group between the C-23 and C-24 positions. frontiersin.org
Hydrolytic Deacetylation to Alisol A
A primary degradation pathway for this compound is hydrolytic deacetylation, which results in the formation of alisol A. smolecule.com This reaction involves the removal of the acetate group from the C-24 position. Research has shown that this deacetylation can occur in methanol, yielding the biologically active compound alisol A. smolecule.com
Mechanistic Insights into Structural Transformations
The structural transformations of this compound are rooted in the reactivity of its functional groups. The interconversion with alisol A 23-acetate involves the migration of the acetyl group, a process influenced by the solvent environment. smolecule.comfrontiersin.org
The formation of this compound from alisol B acetate under acidic conditions is initiated by the opening of the unstable epoxy ring in alisol B acetate. nih.gov This reaction demonstrates how changes in pH can drive significant structural alterations among these related triterpenoids. The hydrolysis to alisol A is a straightforward deacetylation reaction. smolecule.com
Pharmacological Activities and Therapeutic Modalities of Alisol a 24 Acetate
Anti-inflammatory and Antioxidant Efficacy
Alisol A 24-acetate exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for addressing conditions associated with inflammation and oxidative stress. nih.govnih.gov
Modulation of Pro-inflammatory Cytokines and Mediators
Research has consistently shown that this compound can effectively modulate the production of key pro-inflammatory molecules. In various experimental models, it has been observed to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net For instance, in a study involving IL-1β-induced chondrocyte injury, treatment with this compound led to a significant decrease in the production of these inflammatory mediators. nih.govresearchgate.net This inhibitory action on pro-inflammatory cytokines suggests a potential therapeutic role in inflammatory diseases. nih.gov Another study highlighted that this compound suppressed the expression of inflammatory factors in oxygen-glucose deprivation (OGD)-induced brain microvascular endothelial cells (BMECs). tandfonline.com
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Effect | Reference |
|---|---|---|
| Nitric Oxide (NO) | Reduction | nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Reduction | nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | nih.govresearchgate.nettandfonline.com |
| Interleukin-6 (IL-6) | Reduction | nih.govresearchgate.net |
Reduction of Reactive Oxygen Species (ROS) Production and Enhancement of Antioxidant Enzyme Activities
This compound has been shown to combat oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. researchgate.net Studies have demonstrated its ability to decrease intracellular ROS levels in cells subjected to oxidative damage. nih.gov Furthermore, treatment with this compound has been found to increase the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-px). nih.govresearchgate.net This dual action of reducing ROS and bolstering the cellular antioxidant defense system underscores its significant antioxidant potential. nih.govresearchgate.net
Protective Effects in Age-Related Vascular Diseases and Brain Microvascular Endothelial Cell Injury
The protective effects of this compound extend to the vascular system, particularly in the context of age-related diseases and specific cellular injuries. It has been identified as a protective agent for brain microvascular endothelial cells (BMECs) against injury induced by oxygen-glucose deprivation (OGD), a model for ischemic conditions. nih.govnih.govaging-us.com Research indicates that this compound can enhance the viability of these cells and protect the integrity of the blood-brain barrier by preserving tight junction proteins. nih.govnih.gov This protection is partly attributed to its ability to inhibit inflammatory responses and oxidative stress, which are key factors in the pathogenesis of age-related vascular diseases. aging-us.com Studies have shown that this compound can protect BMECs from apoptosis (programmed cell death) induced by OGD. tandfonline.comencyclopedia.pub
Bone Metabolism Regulation and Anti-osteoporotic Properties
This compound has emerged as a significant regulator of bone metabolism, with promising potential for the treatment of osteoporosis. chemfaces.comnih.gov
Inhibition of Osteoclastogenesis and Bone Resorption
A key aspect of this compound's effect on bone is its ability to inhibit osteoclastogenesis, the formation of osteoclasts, which are the cells responsible for bone resorption. nih.govnih.gov It achieves this by downregulating the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation. encyclopedia.pubnih.govnih.gov By inhibiting NFATc1, this compound effectively suppresses the entire process of osteoclast formation. encyclopedia.pubnih.gov Furthermore, it has been shown to inhibit the activity of tartrate-resistant acid phosphatase (TRAP), a marker enzyme for bone resorption. encyclopedia.pubchemfaces.com
Impact on Bone Morphometric Parameters and Microstructure
In vivo studies using animal models of postmenopausal osteoporosis have demonstrated the positive impact of this compound on bone health. chemfaces.commdpi.com Administration of this compound has been shown to prevent bone loss and improve various bone morphometric parameters. chemfaces.commdpi.comresearchgate.net Specifically, it has been observed to preserve the trabecular bone microstructure, which is often deteriorated in osteoporotic conditions. mdpi.comresearchgate.net These findings suggest that this compound can effectively counteract the negative effects of estrogen deficiency on bone mass and architecture. mdpi.com
Modulation of Bone Turnover Markers
This compound has demonstrated significant anti-osteoporotic effects, primarily through its influence on key bone turnover markers. In animal models of postmenopausal osteoporosis, administration of this compound has been shown to prevent bone loss. encyclopedia.pubnih.gov This protective effect is associated with its ability to modulate serum estradiol (B170435) and bone alkaline phosphatase (BALP) levels. chemfaces.commdpi.com
Studies on ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis, revealed that treatment with this compound led to a significant increase in serum estradiol and BALP levels compared to untreated OVX mice. chemfaces.commdpi.com Concurrently, it inhibits the activity of tartrate-resistant acid phosphatase (TRAP), a key marker of bone resorption. encyclopedia.pubchemfaces.comphytopurify.com The compound also plays a role in regulating the immune response related to bone health by restoring the balance of regulatory T (Treg) and Th17 immune cells. encyclopedia.pubnih.gov
Mechanistically, this compound inhibits the differentiation of osteoclasts, the cells responsible for bone breakdown. nih.gov It achieves this by downregulating the expression of nuclear factor of activated T cells c1 (NFATc1), a critical regulator of osteolysis. encyclopedia.pubnih.govnih.gov Furthermore, it suppresses the expression of DC-STAMP and cathepsin K, which are crucial for the fusion of osteoclasts and bone resorption, respectively. chemfaces.comnih.gov
Table 1: Effects of this compound on Bone Turnover Markers
| Marker | Effect of this compound | Implication for Bone Health | References |
|---|---|---|---|
| Serum Estradiol | Increased | Protective against bone loss | chemfaces.commdpi.com |
| Bone Alkaline Phosphatase (BALP) | Increased | Indicates promotion of bone formation | chemfaces.commdpi.com |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Inhibited | Reduces bone resorption | encyclopedia.pubchemfaces.comphytopurify.com |
| NFATc1 | Downregulated | Inhibits osteoclast differentiation | encyclopedia.pubnih.govnih.gov |
| DC-STAMP | Inhibited | Prevents osteoclast fusion | chemfaces.comnih.gov |
| Cathepsin K | Inhibited | Reduces bone matrix degradation | chemfaces.comnih.gov |
Metabolic Regulation and Hepatoprotective Properties
This compound exhibits significant potential in managing metabolic disorders, particularly those related to liver health and lipid metabolism.
Attenuation of Hepatic Steatosis and Lipid Accumulation
Research has shown that this compound can effectively reduce the accumulation of lipids in the liver, a condition known as hepatic steatosis. karger.com In both in vitro models using HepG2 cells and in vivo studies with hyperlipidemic mice, the compound has been observed to decrease the number of lipid droplets and intracellular triglyceride content. karger.comnih.gov This suggests its potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD). karger.comgoogle.com
Regulation of Hepatic Lipid Metabolism Genes and Proteins
The hepatoprotective effects of this compound are linked to its ability to modulate the expression of genes and proteins involved in lipid metabolism. It has been found to up-regulate the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in cholesterol efflux. encyclopedia.pubnih.gov
In studies on HepG2 cells, this compound was shown to increase the expression of adiponectin and the phosphorylation of AMP-activated protein kinase (AMPK)α. karger.comnih.gov This activation of the AMPK signaling pathway leads to the downregulation of sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS), which are key players in fatty acid synthesis. karger.comnih.gov Concurrently, it upregulates carnitine palmitoyltransferase 1 (CPT1) and acyl-coenzyme A oxidase 1 (ACOX1), enzymes involved in fatty acid oxidation. karger.comnih.gov
Promotion of Adipocyte Lipolysis
Enhancement of Glucose Uptake and Metabolism in Myotubes
This compound has been identified as a compound that can enhance glucose uptake and metabolism in muscle cells. researchgate.netnih.gov In C2C12 myotubes, it significantly promotes glucose uptake and the translocation of glucose transporter 4 (GLUT4) to the cell membrane. researchgate.netnih.govresearchgate.net This effect is mediated through the activation of the AMPK pathway, independent of the insulin-dependent pathway. researchgate.netnih.gov The activation of AMPK by this compound also leads to the phosphorylation of downstream targets such as p38 mitogen-activated protein kinase (MAPK) and AKT substrate of 160 kDa (AS160). researchgate.netnih.gov
Table 2: Metabolic and Hepatoprotective Effects of this compound
| Activity | Molecular Mechanism | Therapeutic Implication | References |
|---|---|---|---|
| Attenuation of Hepatic Steatosis | Reduces lipid droplets and triglyceride content | Treatment of NAFLD | karger.comnih.gov |
| Regulation of Hepatic Lipid Metabolism | Upregulates ABCA1/ABCG1; Activates AMPK pathway | Improved cholesterol efflux and fatty acid oxidation | encyclopedia.pubkarger.comnih.govnih.gov |
| Promotion of Adipocyte Lipolysis | Activates PKA-mediated phosphorylation of HSL; Upregulates ATGL | Reduction of fat accumulation | encyclopedia.pubnih.govnih.govd-nb.info |
| Enhancement of Glucose Uptake | Promotes GLUT4 translocation via AMPK pathway activation | Improved glucose metabolism in muscle | researchgate.netnih.govresearchgate.net |
Anticancer and Chemosensitization Potentials
While research into the direct anticancer effects of this compound is ongoing, some studies have highlighted its potential in this area. spandidos-publications.com Notably, a related compound, alisol F 24-acetate, has been shown to enhance the chemosensitivity of cancer cells to existing chemotherapy drugs. medchemexpress.commdpi.comnih.gov Alisol F 24-acetate was found to reverse multidrug resistance in human breast cancer cells by inhibiting P-glycoprotein, a protein that pumps drugs out of cancer cells. mdpi.commolnova.com This suggests a potential role for this compound and its derivatives as adjuvants in cancer therapy, although more specific research on this compound is needed to confirm these effects. mdpi.com
Induction of Apoptosis in Neoplastic Cell Lines
This compound, a protostane (B1240868) triterpene found in Alismatis Rhizoma, has demonstrated the ability to induce apoptosis, or programmed cell death, in certain cancer cell lines. spandidos-publications.comnih.gov While its counterpart, alisol A, has been more extensively studied for its anticancer effects, this compound also contributes to the cytotoxic activities of Alismatis Rhizoma extracts. spandidos-publications.comnih.gov
In human renal proximal tubular HK-2 cells, this compound has been shown to induce apoptosis. This process is linked to the activation of autophagy and the engagement of the PI3K/Akt/mTOR signaling pathway. mdpi.comresearchgate.netnih.gov The induction of apoptosis in these cells was confirmed by flow cytometry analysis. researchgate.net Furthermore, studies on alisol F 24-acetate, a structurally similar compound, revealed its capacity to promote doxorubicin-induced early apoptosis in multidrug-resistant MCF-7/DOX human breast cancer cells in a time-dependent manner. mdpi.comnih.govnih.gov This suggests a potential role for acetate (B1210297) derivatives of alisols in overcoming chemotherapy resistance by enhancing apoptosis. mdpi.comnih.govnih.gov
Table 1: Effects of this compound on Apoptosis in Different Cell Lines
| Cell Line | Effect | Key Findings |
| Human renal proximal tubular HK-2 cells | Induces apoptosis | Mediated by autophagy and the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.netnih.gov |
| Human breast cancer MDA-MB-231 cells | Inhibits cell proliferation | Contributes to the cytotoxic effects of Alismatis Rhizoma extract. spandidos-publications.comnih.gov |
Modulation of Multidrug Resistance (MDR) in Cancer Cells
This compound and its related compounds have shown potential in modulating multidrug resistance (MDR) in cancer cells, a significant obstacle in chemotherapy. The mechanism often involves the inhibition of drug efflux pumps like P-glycoprotein (P-gp), which are overexpressed in resistant cancer cells and actively transport chemotherapeutic agents out of the cell. nih.gov
A related compound, alisol F 24-acetate, has been identified as a potent P-gp inhibitor. mdpi.comnih.govbiosynth.com In a doxorubicin-resistant human breast cancer cell line (MCF-7/DOX), alisol F 24-acetate was shown to reverse MDR by increasing the intracellular accumulation of doxorubicin (B1662922) and promoting its nuclear localization. mdpi.commdpi.comnih.gov This action enhances the chemosensitivity of the cancer cells to doxorubicin. mdpi.comnih.gov Studies using Caco-2 cell monolayers, which overexpress P-gp, have further confirmed the P-gp inhibitory activity of alisol F 24-acetate. nih.govresearchgate.net
Another related compound, alisol B 23-acetate, has also been demonstrated to reverse P-glycoprotein-mediated multidrug resistance. mdpi.com These findings suggest that the acetate derivatives of alisols, including potentially this compound, could act as MDR-reversing agents, making them valuable candidates for combination therapy in cancer treatment. mdpi.comnih.gov
Table 2: Modulation of Multidrug Resistance by Alisol Acetate Derivatives
| Compound | Cell Line | Mechanism of Action | Effect |
| Alisol F 24-acetate | MCF-7/DOX (doxorubicin-resistant human breast cancer) | P-glycoprotein (P-gp) inhibitor, increases intracellular doxorubicin accumulation. mdpi.comnih.gov | Reverses multidrug resistance, enhances chemosensitivity to doxorubicin. mdpi.comnih.gov |
| Alisol F 24-acetate | Caco-2 (human colonic adenocarcinoma) | P-glycoprotein (P-gp) inhibitor. nih.govresearchgate.net | Potent inhibition of P-gp. nih.gov |
| Alisol B 23-acetate | Not specified | Reversal of P-glycoprotein-mediated multidrug resistance. mdpi.com | Comparable reversal of MDR. mdpi.com |
Effects on Cellular Proliferation, Cell Cycle, and Autophagy in Cancer Models
This compound and its related compounds have been shown to influence cellular proliferation, cell cycle progression, and autophagy in various cancer models. While research on this compound is still emerging, studies on closely related alisol derivatives provide significant insights into these mechanisms.
In human renal proximal tubular HK-2 cells, this compound has been found to induce autophagy, which in turn mediates apoptosis. researchgate.netnih.govresearchgate.net This process is associated with the inhibition of the PI3K/Akt/mTOR signaling pathway. mdpi.comresearchgate.netnih.gov The induction of autophagy was confirmed by the increased ratio of LC3II/LC3I, a key marker of autophagosome formation. nih.gov
Table 3: Effects of this compound and Related Compounds on Cellular Processes in Cancer
| Compound | Cell Line/Model | Effect | Mechanism |
| This compound | Human renal proximal tubular HK-2 cells | Induces autophagy-mediated apoptosis. researchgate.netnih.gov | Inhibition of PI3K/Akt/mTOR signaling pathway. mdpi.comresearchgate.netnih.gov |
| Alisol A | Human breast cancer MDA-MB-231 cells | Induces G1 phase cell cycle arrest and autophagy. spandidos-publications.comnih.gov | Decreased levels of cyclin A and cyclin D1. spandidos-publications.comnih.gov |
| This compound (as part of Alismatis Rhizoma extract) | Human breast cancer MDA-MB-231 cells | Inhibits cell proliferation. spandidos-publications.comnih.gov | Not fully elucidated for the specific compound. |
Neuroprotective Actions
Protection against Cerebral Ischemia-Reperfusion Injury
This compound has demonstrated significant neuroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury. nih.govnih.govdntb.gov.ua This type of injury occurs when blood flow is restored to the brain after a period of ischemia, leading to a cascade of damaging events including inflammation and apoptosis.
In animal models of global cerebral I/R injury, treatment with this compound was found to improve neurological deficits and cognitive dysfunction. nih.govnih.gov The compound was shown to alleviate neuroinflammation by inhibiting the proliferation of microglia and astrocytes, and by reducing the expression of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α. nih.govnih.gov
Furthermore, this compound reduced neuronal apoptosis in the brain following I/R injury. nih.govnih.gov This protective effect is mediated, at least in part, by the regulation of the PI3K/AKT signaling pathway. nih.govnih.govdntb.gov.ua The administration of a PI3K inhibitor was shown to abolish the neuroprotective effects of this compound, confirming the involvement of this pathway. nih.gov
Preservation of Brain Microvascular Endothelial Cell Integrity
The integrity of the blood-brain barrier (BBB), which is primarily formed by brain microvascular endothelial cells (BMECs), is crucial for maintaining brain homeostasis. This compound has been shown to protect these cells and preserve the integrity of the BBB. mdpi.comencyclopedia.pubnih.govnih.gov
In studies using BMECs subjected to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions, this compound enhanced cell viability and protected against injury. nih.govnih.gov The compound was found to increase the expression of key tight junction proteins, including zonula occludens-1 (ZO-1), claudin-5, and occludin. nih.gov These proteins are essential for maintaining the structural and functional integrity of the BBB.
The protective mechanism of this compound on BMECs involves the inhibition of the miR-92a-3p/tight junctions axis. nih.govahajournals.org By inhibiting miR-92a-3p, this compound helps to preserve the expression of tight junction proteins, thereby protecting the integrity of the brain microvasculature. nih.gov
Anti-apoptotic Effects in Neuronal Systems
In models of global cerebral ischemia-reperfusion injury, this compound treatment led to a reduction in neuronal apoptosis. nih.govnih.gov This was accompanied by an increase in the number of dendritic spines on hippocampal neurons, suggesting a role in preserving neuronal structure and function. nih.gov The anti-apoptotic effect of this compound in neuronal systems is linked to the upregulation of the PI3K/AKT signaling pathway. mdpi.comnih.govnih.govencyclopedia.pub The activation of this pathway is known to promote cell survival and inhibit apoptosis.
Furthermore, in a model of oxygen-glucose deprivation-induced injury in brain microvascular endothelial cells, this compound was shown to exert anti-apoptotic effects by inhibiting miR-92a-3p, which in turn targets the anti-apoptotic gene B-cell lymphoma-2 (Bcl-2). encyclopedia.pub
Table 4: Neuroprotective Actions of this compound
| Activity | Model | Key Findings |
| Protection against Cerebral Ischemia-Reperfusion Injury | Global cerebral I/R in mice | Alleviates neuroinflammation and apoptosis; improves neurological deficits. nih.govnih.gov |
| Preservation of Brain Microvascular Endothelial Cell Integrity | Oxygen-glucose deprivation (OGD) in BMECs | Enhances cell viability; increases expression of tight junction proteins (ZO-1, claudin-5, occludin). nih.gov |
| Anti-apoptotic Effects in Neuronal Systems | Global cerebral I/R in mice; OGD in BMECs | Reduces neuronal apoptosis; upregulates PI3K/AKT pathway; inhibits miR-92a-3p targeting Bcl-2. nih.govnih.govencyclopedia.pub |
Antimicrobial Efficacy
This compound, a triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale, has demonstrated notable antibacterial properties. researchgate.net Research has highlighted its effectiveness against various bacterial strains, including those resistant to common antibiotics. researchgate.net
Specific Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant global public health challenge, necessitating the development of alternative therapeutic strategies. nih.gov this compound has been identified as a promising agent in combating MRSA infections. nih.gov
Studies have shown that this compound exhibits potent antibacterial activity against MRSA, with a reported minimum inhibitory concentration (MIC) ranging from 5-10 μg/mL. researchgate.net The mechanism behind this efficacy is multifaceted. Mechanistic analyses reveal that the compound targets the mevalonate (B85504) (MVA) biosynthesis pathway within the bacteria. nih.gov It acts by competitively inhibiting the 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) protein, which is crucial for MVA synthesis. nih.gov This inhibition disrupts the integrity and function of the bacterial membrane. nih.gov
The disruption of the bacterial membrane has further consequences. It helps restore the susceptibility of MRSA to β-lactam antibiotics by reducing the expression of PBP2a, a key protein responsible for resistance. nih.gov Furthermore, this mechanism dampens the virulence of MRSA by decreasing the secretion of exotoxins. nih.gov Beyond its direct effects on the bacteria, this compound also demonstrates host-acting activity by reducing the inflammation induced by MRSA infection. nih.gov
Table 1: Mechanism of Action of this compound against MRSA
| Target/Action | Description | Reference |
| Primary Target | Mevalonate (MVA) Biosynthesis Pathway | nih.gov |
| Specific Enzyme | Competitively inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). | nih.gov |
| Effect on Bacteria | Disrupts bacterial membrane integrity and function. | nih.gov |
| Secondary Effects | Restores β-lactam susceptibility by retarding PBP2a protein expression; reduces exotoxin secretion. | nih.gov |
| Host-directed Activity | Reduces MRSA-induced inflammation. | nih.gov |
Immunomodulatory Activities
This compound possesses significant immunomodulatory properties. Extracts containing this compound have been shown to inhibit paw swelling in rats with type I-IV hypersensitivity, indicating a broad anti-inflammatory and immunoregulatory capacity. frontiersin.org
In the context of bone health, research on ovariectomized mice, a model for postmenopausal osteoporosis, revealed that this compound can prevent bone loss. phytopurify.comchemfaces.com This effect is partly attributed to its immunomodulatory function, as treatment significantly increased the numbers of regulatory T cells (Tregs) relative to Th17 cells. phytopurify.comchemfaces.com This shift in the Treg/Th17 balance is crucial for controlling inflammatory responses that contribute to bone resorption. phytopurify.comchemfaces.com Additionally, the compound has been noted for its antioxidant and anti-inflammatory pharmacological properties in osteoarthritis models, where it reduces levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net
Anti-Complement System Activity
The complement system is a critical component of the innate immune response, but its overactivation can lead to tissue damage in various diseases. This compound has been identified as an inhibitor of this system. nih.gov
Specifically, it demonstrates inhibitory activity against the classical pathway of the complement system. phytopurify.comchemfaces.comnih.gov In vitro studies have quantified this effect, establishing an IC50 value of 130 μM for its anti-complement activity. phytopurify.comnih.gov This inhibitory action suggests a therapeutic potential for this compound in managing immune-related diseases where complement activation is a key pathological factor. frontiersin.org
Table 2: Anti-Complement Activity of this compound
| Compound | Pathway Inhibited | IC50 Value | Reference |
| This compound | Classical Pathway | 130 μM | phytopurify.comnih.gov |
Anti-Atherosclerosis Effects
Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, is another condition where this compound shows therapeutic promise. nih.govnih.govnih.gov Its anti-atherosclerotic actions have been reported in multiple studies. nih.govencyclopedia.pub
One of the key events in the development of atherosclerosis is the proliferation of vascular smooth muscle cells (VSMCs). nih.gov Research has shown that oxidized low-density lipoprotein (ox-LDL) promotes this proliferation. nih.gov this compound was found to inhibit the proliferation of VSMCs induced by ox-LDL in a concentration-dependent manner. nih.gov The mechanism for this effect involves the regulation of cell cycle proteins. The compound was observed to inhibit the protein expression of proliferating cell nuclear antigen (PCNA), cyclin D1, and cyclin E, while enhancing the protein and mRNA expression of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov These actions collectively halt the progression of the cell cycle, thereby inhibiting the proliferation of VSMCs. nih.gov
Table 3: Effect of this compound on VSMC Proliferation Markers Induced by ox-LDL
| Protein/mRNA Marker | Effect of this compound | Role in Cell Cycle | Reference |
| PCNA | Inhibition of protein expression | Proliferation marker | nih.gov |
| Cyclin D1 | Inhibition of protein expression | Promotes G1/S transition | nih.gov |
| Cyclin E | Inhibition of protein expression | Promotes G1/S transition | nih.gov |
| p21 | Enhanced protein and mRNA expression | Inhibits cell cycle progression | nih.gov |
| p27 | Enhanced protein and mRNA expression | Inhibits cell cycle progression | nih.gov |
Mechanisms of Molecular and Cellular Action of Alisol a 24 Acetate
Regulation of Key Intracellular Signaling Pathways
The 5'-adenosine monophosphate-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways are crucial regulators of cellular energy homeostasis, and their modulation by Alisol A 24-acetate has been identified as a key mechanism in its therapeutic effects. nih.gov
In the context of osteoarthritis, this compound demonstrates a protective role by influencing the AMPK/mTOR pathway in chondrocytes. researchgate.net Studies using IL-1β-induced chondrocyte injury models show that this compound treatment leads to the upregulation of phosphorylated AMPK (p-AMPK) and the downregulation of phosphorylated mTOR (p-mTOR). researchgate.netnih.govresearchgate.net This modulation is associated with a reduction in the production of reactive oxygen species (ROS) and a decrease in inflammatory markers. researchgate.netnih.gov By activating AMPK and inhibiting mTOR, this compound helps to suppress the expression of matrix-degrading enzymes like ADAMTS5 and MMP13 and promote the synthesis of extracellular matrix components, thereby alleviating the progression of osteoarthritis. nih.gov
In metabolic regulation, particularly concerning conditions like nonalcoholic steatohepatitis (NASH), this compound has been shown to inhibit oxidative stress and stimulate autophagy through the AMPK/mTOR pathway. nih.gov This action helps to ameliorate hepatic steatosis and inflammation, highlighting the compound's role in managing metabolic disorders. dntb.gov.uanih.gov
Table 1: Effect of this compound on AMPK/mTOR Pathway in Osteoarthritis
| Model System | Key Finding | Mechanism | Reference(s) |
|---|---|---|---|
| IL-1β-induced chondrocytes | Attenuated cell viability inhibition | Triggered p-AMPK upregulation and p-mTOR downregulation | researchgate.net, nih.gov |
| IL-1β-induced chondrocytes | Suppressed ECM degradation genes (ADAMTS5, MMP13) | Activated AMPK/mTOR pathway | nih.gov |
| IL-1β-induced chondrocytes | Reduced inflammatory markers (NO, PGE2, TNF-α, IL-6) | Inhibited ROS and inflammatory response via AMPK/mTOR | researchgate.net, nih.gov |
| Monosodium iodoacetate (MIA)-induced rat osteoarthritis model | Alleviated severity and matrix degradation of cartilage | Upregulation of p-AMPK, downregulation of p-mTOR | nih.gov |
The mTOR pathway, often acting downstream of AMPK, is a central node in controlling cellular growth, proliferation, and inflammation. This compound exerts significant anti-inflammatory effects by directly or indirectly inhibiting this pathway. In models of osteoarthritis, the compound's ability to downregulate the phosphorylation of mTOR is linked to a marked reduction in the levels of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.gov This inhibition of the mTOR pathway is a critical component of the anti-inflammatory and tissue-protective effects observed with this compound treatment. tandfonline.comresearchgate.net
The Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway is a critical signaling cascade that regulates cell survival, growth, and apoptosis. The effect of this compound on this pathway appears to be highly context-dependent.
In studies related to neuroprotection, this compound has been shown to exert anti-apoptotic effects by activating the PI3K/Akt pathway. In models of global cerebral ischemia/reperfusion injury, the compound upregulates the expression of phosphorylated PI3K and Akt. nih.govresearchgate.netresearchgate.net This activation leads to a reduction in neuronal apoptosis and an alleviation of neuroinflammation. dntb.gov.uaresearchgate.net The neuroprotective effects were reportedly nullified by the administration of LY294002, a specific inhibitor of the PI3K/Akt pathway, confirming the pathway's central role in this context. nih.govresearchgate.net
Conversely, in human renal proximal tubular (HK-2) cells, this compound was found to induce autophagy and subsequent apoptosis and nephrotoxicity by inhibiting the PI3K/Akt/mTOR signaling pathway. frontiersin.org This suggests that in certain cell types, suppression of this pathway is the dominant mechanism of action.
Furthermore, in the context of glucose metabolism in C2C12 myotubes, this compound did not affect the insulin-dependent pathway involving Akt, indicating its glucose-uptake effects in muscle cells are mediated by other pathways. nih.govresearchgate.net
Table 2: Context-Dependent Modulation of the PI3K/Akt Pathway by this compound
| Context/Cell Type | Effect on PI3K/Akt Pathway | Resulting Cellular Outcome | Reference(s) |
|---|---|---|---|
| Global Cerebral Ischemia/Reperfusion | Activation (Upregulation of p-PI3K and p-Akt) | Neuroprotection, anti-apoptosis, anti-inflammation | researchgate.net, dntb.gov.ua, nih.gov |
| Human Renal Proximal Tubular Cells | Inhibition (Downregulation of p-PI3K, p-Akt, p-mTOR) | Autophagy, apoptosis, nephrotoxicity | frontiersin.org |
| C2C12 Myotubes (Glucose Uptake) | No effect | Glucose uptake occurs via an Akt-independent pathway | nih.gov, researchgate.net |
While direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway has been more extensively documented for the related compound Alisol A, the anti-inflammatory actions of this compound strongly suggest an indirect inhibitory effect. frontiersin.org The NF-κB pathway is a cornerstone of inflammatory responses, controlling the expression of pro-inflammatory cytokines. This compound has been shown to significantly reduce the levels of NF-κB-regulated cytokines like TNF-α and IL-6. researchgate.netnih.gov This suppression is believed to be a downstream consequence of its modulation of upstream signaling pathways, such as the AMPK/mTOR cascade. researchgate.nettandfonline.com Activation of AMPK is known to exert an inhibitory effect on NF-κB signaling, providing a mechanistic link for the observed anti-inflammatory properties of this compound. frontiersin.org
This compound enhances glucose uptake in skeletal muscle cells through a distinct, insulin-independent signaling pathway. nih.govresearchgate.net In C2C12 myotubes, the compound significantly promotes glucose uptake and the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. nih.govnih.gov
This effect is initiated by the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.govresearchgate.net Activated CaMKKβ then phosphorylates and activates AMPK. nih.gov This activation is independent of the canonical insulin (B600854)/PI3K/Akt pathway. nih.gov Downstream of AMPK, this compound increases the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the AKT substrate of 160 kDa (AS160). nih.govresearchgate.netresearchgate.net The phosphorylation of AS160 is a critical step that facilitates the translocation of GLUT4-containing vesicles to the cell surface, enabling glucose uptake. nih.gov The use of specific inhibitors has confirmed this cascade; the CaMKKβ inhibitor STO-609 and the AMPK inhibitor Compound C both blocked the this compound-induced glucose uptake and GLUT4 translocation. nih.govresearchgate.net
In adipocytes, this compound has been identified as a potent stimulator of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. nih.gov Research using 3T3-L1 adipocytes has shown that this effect is mediated through the coordinated activation of at least two separate signaling pathways: the Protein Kinase A (PKA) pathway and the Extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov
The first mechanism involves the activation of PKA, which in turn phosphorylates hormone-sensitive lipase (B570770) (HSL) at the Ser660 residue. nih.gov This phosphorylation activates HSL, a key enzyme in lipolysis. The involvement of this pathway was confirmed by experiments where the PKA-specific inhibitor, H89, significantly weakened the lipolytic effect of this compound. nih.gov
The second pathway involves the increased phosphorylation and activation of ERK. nih.gov Activated ERK contributes to lipolysis by downregulating the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and its target protein, perilipin A. nih.gov Perilipin A coats lipid droplets and restricts access for lipases; its downregulation allows for increased breakdown of triglycerides. This mechanism was substantiated by the use of the ERK inhibitor PD98059, which reversed the downregulation of perilipin A and reduced lipolysis. nih.gov
CaMKKβ-AMPK-p38 MAPK/AS160 Pathway in Glucose Uptake
Gene and Protein Expression Regulation by this compound
This compound, a prominent bioactive triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale, has been shown to exert significant regulatory effects on the expression of various genes and proteins involved in key cellular processes. These modulatory actions underscore its therapeutic potential in a range of pathological conditions, including bone disorders, metabolic diseases, and inflammatory conditions. This section details the specific mechanisms by which this compound influences gene and protein expression, focusing on its roles in osteoclast differentiation, extracellular matrix dynamics, and lipid metabolism.
Downregulation of NFATc1 in Osteoclast Differentiation
This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast differentiation. encyclopedia.pubnih.gov A key mechanism underlying this effect is the downregulation of the nuclear factor of activated T cells c1 (NFATc1). encyclopedia.pubnih.govresearchgate.net NFATc1 is a master transcription factor essential for osteoclast differentiation. nih.govmdpi.com By suppressing the expression of NFATc1, this compound effectively halts the signaling cascade that leads to the formation of mature osteoclasts. nih.govresearchgate.net
Research has demonstrated that in the presence of this compound, the RANKL-mediated induction of NFATc1 is significantly inhibited. nih.govresearchgate.net This leads to a subsequent decrease in the expression of genes that are crucial for osteoclast function. nih.gov The inhibitory effect on NFATc1 is observed at both the mRNA and protein levels, indicating a comprehensive regulatory action. nih.gov This targeted downregulation of a critical transcription factor highlights a primary mechanism through which this compound may protect against excessive bone resorption seen in conditions like osteoporosis. nih.govresearchgate.net
Inhibition of DC-STAMP and Cathepsin K Expression
Consistent with its inhibitory effect on NFATc1, this compound also suppresses the expression of downstream targets, including Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) and Cathepsin K. nih.govresearchgate.net DC-STAMP is a protein that plays a critical role in the cell-cell fusion of osteoclast precursors, a necessary step for the formation of multinucleated, mature osteoclasts. nih.gov By inhibiting the expression of DC-STAMP, this compound effectively blocks this fusion process. nih.gov
Cathepsin K is a potent protease highly expressed in osteoclasts and is the principal enzyme responsible for the degradation of the organic bone matrix, particularly type I collagen. nih.govmdpi.com The expression of Cathepsin K is also regulated by NFATc1. nih.gov Studies have shown that this compound significantly reduces the mRNA expression of Cathepsin K, thereby diminishing the bone-resorbing capacity of osteoclasts. nih.gov This dual inhibition of both osteoclast formation and function underscores the potential of this compound as a therapeutic agent for bone diseases characterized by excessive osteoclastic activity. nih.govnih.gov
Modulation of Extracellular Matrix (ECM) Degradation (ADAMTS5, MMP13) and Synthesis (Aggrecan, Collagen II) Genes
In the context of osteoarthritis, a condition characterized by the progressive degradation of articular cartilage, this compound has demonstrated a protective role by modulating the expression of genes involved in extracellular matrix (ECM) homeostasis. nih.govnih.gov Specifically, it has been shown to suppress the expression of key ECM-degrading enzymes, a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) and matrix metalloproteinase 13 (MMP13). nih.govnih.govresearchgate.netresearchgate.net These enzymes are pivotal in the breakdown of aggrecan and type II collagen, the major components of the cartilage ECM. unibo.it
Conversely, this compound promotes the expression of genes responsible for ECM synthesis, namely aggrecan and collagen II. nih.govnih.govresearchgate.netresearchgate.net In chondrocytes stimulated with the pro-inflammatory cytokine IL-1β, which mimics the inflammatory environment of osteoarthritis, treatment with this compound was found to reverse the IL-1β-induced downregulation of aggrecan and collagen II expression. nih.gov This dual action of inhibiting ECM degradation while promoting its synthesis suggests that this compound can help maintain the structural integrity of articular cartilage, offering a potential therapeutic strategy for osteoarthritis. nih.govnih.gov
Up-regulation of Adiponectin Expression
This compound has been shown to positively regulate the expression of adiponectin, a crucial adipokine with significant roles in glucose and lipid metabolism. nih.govkarger.comresearchgate.net Studies conducted on HepG2 cells, a human liver cancer cell line, demonstrated that this compound significantly increased both the protein and mRNA expression of adiponectin. nih.govkarger.com This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD), where adiponectin levels are often suppressed. researchgate.net
The upregulation of adiponectin by this compound is a key mechanism contributing to its beneficial effects on hepatic steatosis. nih.govkarger.com Adiponectin is known to enhance insulin sensitivity and promote fatty acid oxidation, thereby reducing lipid accumulation in the liver. karger.com Furthermore, adiponectin possesses anti-inflammatory properties, and its increased expression is associated with reduced levels of pro-inflammatory cytokines like TNF-α and IL-6. karger.comresearchgate.net
Regulation of Fatty Acid Synthesis (SREBP-1c, ACC, FAS) and Oxidation (CPT1, ACOX1) Genes/Proteins
A critical aspect of the molecular action of this compound in ameliorating hepatic steatosis is its ability to modulate the expression of key genes and proteins involved in fatty acid metabolism. nih.govkarger.comfrontiersin.org It has been shown to downregulate the expression of genes involved in fatty acid synthesis, including sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). nih.govkarger.comfrontiersin.org SREBP-1c is a master transcriptional regulator of lipogenesis, and its inhibition by this compound leads to a subsequent decrease in the expression of its target genes, ACC and FAS, which are key enzymes in the synthesis of fatty acids. karger.com
Concurrently, this compound upregulates the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-coenzyme A oxidase 1 (ACOX1). nih.govkarger.comfrontiersin.org CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation, while ACOX1 is a key enzyme in peroxisomal fatty acid oxidation. By promoting the expression of these genes, this compound enhances the breakdown of fatty acids, further contributing to the reduction of lipid accumulation in the liver. nih.govkarger.com This coordinated regulation of fatty acid synthesis and oxidation is a central mechanism behind its anti-steatotic effects. nih.govkarger.comspringermedizin.de
Promotion of ABCG1 and ABCA1 Expression in Lipid Metabolism
In the context of hyperlipidemia, this compound has been found to improve hepatic lipid deposition by promoting the expression of ATP-binding cassette (ABC) transporters, specifically ABCG1 and ABCA1. encyclopedia.pubnih.gov These transporters play a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion.
Regulation of Glucose Transporter 4 (GLUT4) Translocation
This compound plays a crucial role in glucose metabolism by promoting the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane in muscle cells. researchgate.netbiosynth.com Studies conducted in C2C12 myotubes revealed that treatment with this compound significantly enhances glucose uptake. nih.gov This effect is attributed to an increased presence of GLUT4 protein in the cell membrane. researchgate.netnih.gov After a 12-hour treatment with 40 μM of this compound, the amount of GLUT4 protein at the plasma membrane increased by approximately 2.97-fold compared to control cells. nih.gov
The underlying mechanism for this action is the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway. researchgate.netbiosynth.com this compound increases the phosphorylation of AMPK and its downstream targets, including p38 mitogen-activated protein kinase (MAPK) and the AKT substrate of 160 kDa (AS160). biosynth.com The activation of this CaMKKβ-AMPK-p38 MAPK/AS160 pathway is essential for the observed increase in glucose uptake and GLUT4 translocation, while the compound does not appear to affect the insulin-dependent pathway involving protein kinase B (PKB/AKT). biosynth.com The use of an AMPK inhibitor, Compound C, was shown to reverse the glucose uptake and GLUT4 translocation induced by this compound, confirming the centrality of the AMPK pathway. researchgate.netbiosynth.com
Table 1: Effect of this compound on Glucose Uptake in C2C12 Myotubes
| Concentration of this compound | Fold Increase in Glucose Uptake (vs. Control) |
|---|---|
| 10 μM | 1.28 |
| 20 μM | 1.57 |
| 40 μM | 1.70 |
Data sourced from studies on C2C12 myotubes. nih.gov
Retardation of PBP2a Protein Expression in MRSA
This compound exhibits significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the disruption of the mevalonate (B85504) (MVA) biosynthesis pathway in the bacteria. medchemexpress.com By competitively inhibiting the 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) enzyme in MRSA, this compound blocks the MVA pathway. medchemexpress.com This disruption of a key metabolic pathway compromises the integrity and function of the bacterial membrane. medchemexpress.com A direct consequence of this membrane disruption is the retardation of the expression of Penicillin-Binding Protein 2a (PBP2a). medchemexpress.com PBP2a is the enzyme responsible for the high-level resistance of MRSA to beta-lactam antibiotics, as it can continue to catalyze cell-wall crosslinking when other PBPs are inhibited. mybiosource.commedchemexpress.com By reducing the expression of PBP2a, this compound helps restore the susceptibility of MRSA to β-lactam antibiotics. medchemexpress.com
Inhibition of Perilipin A Expression in Adipocytes
In adipocytes, this compound promotes lipolysis, the breakdown of stored fats. nih.govmdpi.com This effect is partly achieved through the inhibition of perilipin A expression. nih.gov Perilipin A is a protein that coats the surface of lipid droplets in adipocytes, protecting them from the action of lipases. molnova.com Research using 3T3-L1 adipocytes has shown that this compound treatment leads to a significant downregulation of perilipin A protein levels. nih.gov This action is mediated through the extracellular signal-regulated kinase (ERK) pathway. nih.govmdpi.com this compound treatment was found to increase the phosphorylation of ERK, which in turn leads to a decreased expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis, and subsequently, perilipin A. nih.gov The reduction in perilipin A allows lipases greater access to the stored triglycerides, thereby enhancing lipolysis. nih.gov
Enzyme Inhibition and Target Interactions
Competitive Inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR)
This compound is a known inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. The compound acts as a competitive inhibitor, likely binding directly to the enzyme. This inhibitory action has been demonstrated both in vivo in hyperlipidemic mice and in vitro. Studies show that this compound reduces HMGR activity in a dose-dependent manner without significantly affecting the protein expression levels of the enzyme. This suggests that the compound's effect is on the enzyme's activity rather than its synthesis. This mechanism is a key contributor to the cholesterol-lowering properties of the compound.
Table 2: In vivo Effect of this compound on HMGR Activity
| Compound | Dose | HMG-CoA Reductase Activity (U/gprot) |
|---|---|---|
| Model Control | - | 13.56 ± 1.67 |
| This compound | 50 mg/kg | 11.23 ± 1.21 |
| This compound | 100 mg/kg | 9.87 ± 1.15 |
Data from liver homogenates of hyperlipidemic mice.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein (P-gp) is a membrane transporter that actively pumps a wide variety of substances out of cells, contributing to multidrug resistance (MDR) in cancer cells. While the direct inhibitory effect of this compound on P-gp is not extensively detailed in the reviewed scientific literature, related alisol compounds have been identified as potent P-gp inhibitors. For instance, alisol F 24-acetate has been shown to reverse P-gp-mediated multidrug resistance in human breast cancer cell lines by inhibiting the P-gp-mediated drug efflux. mdpi.com Similarly, alisol B 23-acetate also demonstrates the ability to reverse P-gp-mediated MDR. medchemexpress.com These findings suggest that the alisol structural backbone may interact with P-gp, but specific studies confirming this compound as a direct P-gp inhibitor are required for a conclusive statement.
Impact on Hormone-Sensitive Lipase (HSL) Phosphorylation
This compound stimulates lipolysis in adipocytes by directly impacting Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides. nih.gov The compound enhances the phosphorylation of HSL, which is a critical step for its activation. Specifically, this compound increases HSL phosphorylation at the Ser660 site in a dose-dependent manner. nih.gov This action is mediated by the activation of the protein kinase A (PKA) signaling pathway. nih.gov Treatment of 3T3-L1 adipocytes with a PKA inhibitor (H89) was shown to significantly attenuate the this compound-induced phosphorylation of HSL at Ser660. nih.gov In one study, a 50 μM concentration of this compound increased HSL phosphorylation at Ser660 by 54.2% compared to control cells. Interestingly, the compound does not affect the phosphorylation of HSL at other sites like Ser563 or Ser565, which are mediated by AMPK.
Table 3: Effect of this compound on HSL Phosphorylation in 3T3-L1 Adipocytes
| Treatment (36h) | Relative Phosphorylation of HSL at Ser660 |
|---|---|
| Control (0 μM) | Baseline |
| This compound (30 μM) | Significant Increase |
| This compound (50 μM) | 54.2% Increase vs. Control |
Data represents the percentage increase in phosphorylation compared to untreated control cells.
Proposed Interaction with Soluble Epoxide Hydrolase (sEH)
While direct inhibitory activity of this compound on soluble epoxide hydrolase (sEH) has not been definitively established, its therapeutic potential is considered in the context of sEH inhibition as a mechanism for treating various inflammation-based diseases. encyclopedia.pubnih.gov sEH is a key enzyme that converts epoxides to their corresponding diols, and its inhibition is a therapeutic strategy for conditions like cardiovascular diseases and neuropsychiatric disorders. encyclopedia.pubnih.govdntb.gov.ua
Research has shown that other related protostane (B1240868) triterpenoids found in Alismatis rhizoma, such as alismanin B, 11-deoxy-25-anhydro-alisol-E, and 11-deoxy-alisol-B, act as inhibitors of sEH. encyclopedia.pub Although this compound itself has not been confirmed as a direct sEH inhibitor, its presence in extracts that show sEH-inhibiting activity suggests a potential, yet unproven, role in this pathway. encyclopedia.pub The anti-inflammatory and anti-atherosclerotic effects observed with this compound align with the known benefits of sEH inhibition. nih.govresearchgate.net Further research is needed to elucidate the precise molecular interactions, if any, between this compound and sEH. nih.govresearchgate.net
Interference with Non-coding RNA Pathways
Restraint of miR-92a-3p in Endothelial Cell Senescence and Tight Junction Impairment
This compound has been shown to protect brain microvascular endothelial cells (BMECs) from injury and degradation of tight junctions (TJs) by restraining the non-coding RNA, miR-92a-3p. nih.govnih.gov This microRNA is known to be involved in endothelial cell senescence and the impairment of TJs, which are critical for the integrity of the blood-brain barrier. nih.govahajournals.org
In experimental models of oxygen-glucose deprivation (OGD) used to simulate age-related cerebral hypoperfusion, this compound enhanced the viability of BMECs and increased the expression of key tight junction proteins, including zonula occludens-1 (ZO-1), claudin-5, and occludin. nih.govnih.gov The underlying mechanism for this protective effect was identified as the suppression of miR-92a-3p. nih.gov
Further experiments using miR-92a-3p mimics and inhibitors confirmed the role of this microRNA in endothelial cell injury. nih.gov The mimics were found to inhibit cell viability and suppress the expression of tight junction proteins, while the inhibitor reversed these effects. nih.govaging-us.com This indicates that the protective effects of this compound on endothelial cells are mediated, at least in part, through its ability to downregulate miR-92a-3p. nih.govnih.gov
| Experimental Model | Key Findings | Reference |
| Oxygen-glucose deprivation (OGD)-induced BMECs | This compound enhanced cell viability and increased expression of ZO-1, claudin-5, and occludin. | nih.govnih.gov |
| OGD-induced BMECs | This compound restrained the expression of miR-92a-3p. | nih.gov |
| Transfection with miR-92a-3p mimics in BMECs | Inhibited cell viability and suppressed ZO-1, claudin-5, and occludin expression. | nih.gov |
| Transfection with miR-92a-3p inhibitor in BMECs | Reversed the negative effects of the mimics on cell viability and tight junction protein expression. | nih.gov |
Impact on Cellular Homeostasis and Organelle Integrity
Disruption of Bacterial Membrane Integrity and Functions
This compound has demonstrated notable antibacterial activity, particularly against antibiotic-resistant strains of bacteria. researchgate.net A key mechanism underlying this effect is the disruption of bacterial membrane integrity and its associated functions. nih.govresearcher.life
In studies involving Methicillin-resistant Staphylococcus aureus (MRSA), this compound was found to competitively inhibit the 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR) protein. nih.gov This inhibition blocks the mevalonate (MVA) pathway, which is crucial for the synthesis of components essential for the bacterial membrane. nih.gov The disruption of this pathway leads to a compromised bacterial membrane, which in turn restores the susceptibility of MRSA to β-lactam antibiotics and reduces the secretion of exotoxins. nih.gov
The minimum inhibitory concentration (MIC) of this compound against several antibiotic-resistant bacterial strains has been reported to be in the range of 5-10 µg/mL, indicating potent antibacterial activity. researchgate.net This disruption of the bacterial membrane represents a significant aspect of the compound's antimicrobial action. nih.govresearcher.life
| Bacterial Strain | Mechanism of Action | Effect | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Competitive inhibition of HMGR, blocking the MVA pathway. | Disruption of bacterial membrane integrity, restored β-lactam susceptibility, reduced exotoxin secretion. | nih.gov |
| Antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa | Not specified | Potent antibacterial activity with MIC values of 5-10 µg/mL. | researchgate.net |
Induction of DNA Damage and Reactive Oxygen Species Generation
This compound has been shown to induce the generation of reactive oxygen species (ROS) and subsequent DNA damage in certain cellular contexts, particularly in cancer cells. nih.govingentaconnect.com While it exhibits antioxidant properties in some models, such as in osteoarthritis where it decreases ROS production, in breast cancer cells, it has the opposite effect. researchgate.netnih.gov
In human breast cancer cells, treatment with alisol A, a closely related compound, led to a significant increase in intracellular ROS generation. nih.gov This increase in ROS is associated with the induction of DNA damage, which can trigger apoptosis and autophagy. nih.govingentaconnect.com The generation of excessive ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to macromolecules like DNA. This oxidative DNA damage can, in turn, activate cell death pathways.
The dual role of this compound, acting as an antioxidant in some conditions and a pro-oxidant in others, highlights the complexity of its biological activities and its potential for therapeutic applications that are context-dependent. nih.govresearchgate.net
Biosynthetic Pathways and Metabolic Intermediates
Influence on Mevalonate (B85504) Biosynthesis in Pathogenic Microorganisms
Recent investigations have highlighted the capacity of alisol A 24-acetate to effectively inhibit the mevalonate (MVA) biosynthesis pathway in Methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.gov The MVA pathway is crucial for the production of isoprenoids, which are vital components in various cellular processes, including the synthesis of the bacterial cell membrane.
A high-throughput screening study demonstrated that this compound potently inhibits the synthesis of mevalonate in MRSA. nih.gov This disruption of the MVA pathway compromises the integrity and function of the bacterial membrane. nih.gov The consequence of this disruption is a reduction in the expression of penicillin-binding protein 2a (PBP2a), which is key to MRSA's resistance to β-lactam antibiotics, and a decrease in the secretion of exotoxins, which are crucial for the bacterium's virulence. nih.gov By targeting this essential pathway, this compound not only directly impacts the viability of MRSA but also has the potential to restore the effectiveness of conventional antibiotics. nih.gov
Table 1: Effect of this compound on MRSA
| Feature | Observation | Reference |
|---|---|---|
| Target Pathway | Mevalonate (MVA) Biosynthesis | nih.gov |
| Effect on Pathway | Effective inhibition of MVA synthesis | nih.gov |
| Consequence | Disruption of bacterial membrane integrity and function | nih.gov |
| Impact on Resistance | Retarded expression of PBP2a, restoring β-lactam susceptibility | nih.gov |
| Impact on Virulence | Reduced secretion of exotoxins | nih.gov |
Identification of Specific Enzymatic Targets within Biosynthetic Routes (e.g., HMGR)
The mechanism behind the inhibition of the mevalonate pathway by this compound has been identified through detailed mechanistic analysis. The specific enzymatic target is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR). nih.gov this compound acts as a competitive inhibitor of the HMGR protein. nih.gov
HMGR is a rate-limiting enzyme in the mevalonate pathway, responsible for converting HMG-CoA to mevalonate. By competitively binding to this enzyme, this compound effectively blockades the entire MVA pathway. nih.gov This specific targeting of HMGR underscores the compound's potential as a therapeutic agent against MRSA, as the MVA pathway is an ideal target for antimicrobial drug development. nih.gov The inhibition of HMGR by related compounds, such as alisol B 23-acetate, has also been noted in the context of reducing cholesterol levels, indicating a recurring interaction with this key enzyme across different biological systems. frontiersin.org
Table 2: Enzymatic Target of this compound in MRSA
| Parameter | Description | Reference |
|---|---|---|
| Enzymatic Target | 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) | nih.gov |
| Mechanism of Action | Competitive inhibition | nih.gov |
| Substrate of Enzyme | HMG-CoA | nih.gov |
| Product of Enzyme | Mevalonate | nih.gov |
| Overall Effect | Blockade of the MVA pathway | nih.gov |
Future Directions and Research Gaps for Alisol a 24 Acetate
Elucidation of Comprehensive Structure-Activity Relationships for Targeted Therapeutic Development
A critical area for future research is the detailed exploration of the structure-activity relationships (SAR) of alisol A 24-acetate and its analogues. While the parent compound has shown various biological effects, understanding how specific structural modifications influence its activity is paramount for designing more potent and selective therapeutic agents. For instance, studies on related alisol compounds have indicated that features like the epoxy aliphatic chain at C-17 and hydroxyl groups at various positions are crucial for their lipid-regulating actions. frontiersin.org
Systematic modification of the this compound scaffold, including alterations to the acetate (B1210297) group at C-24 and other functional groups on the triterpenoid (B12794562) core, would provide invaluable data. This would involve synthesizing a library of derivatives and evaluating their effects in relevant biological assays. Such studies could clarify which structural motifs are essential for its anti-inflammatory, antioxidant, and anti-cancer effects. nih.govchemfaces.com Comparing the SAR of this compound with other related compounds like alisol B 23-acetate and alisol F 24-acetate could further illuminate the structural determinants of their respective activities, such as P-glycoprotein inhibition. nih.govmdpi.com
Validation of In Vitro Findings in Robust and Diverse In Vivo Models
Numerous in vitro studies have highlighted the therapeutic potential of this compound. It has been shown to protect brain microvascular endothelial cells from apoptosis, inhibit osteoclast formation, and exert anti-inflammatory effects in chondrocytes. nih.govtandfonline.commdpi.comresearchgate.net However, the translation of these promising in vitro results into in vivo efficacy requires rigorous validation in appropriate animal models.
While some in vivo studies have been conducted, such as those demonstrating its protective effects against bone loss in ovariectomized mice and its ability to lower cholesterol in hyperlipidemic mice, there is a need for more extensive research. mdpi.comnih.gov Future investigations should employ a wider range of disease models that reflect the in vitro findings. For example, its neuroprotective effects observed in vitro should be tested in animal models of ischemic stroke. tandfonline.comnih.gov Similarly, its potential in osteoarthritis treatment, suggested by studies on chondrocytes, needs to be confirmed in animal models of the disease. nih.govresearchgate.net These studies are crucial for establishing the compound's therapeutic relevance and understanding its effects in a complex physiological system.
Detailed Pharmacokinetic and Pharmacodynamic Profiling in Relevant Biological Systems
A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for its development as a therapeutic agent. Preliminary PK studies in rats have provided some initial data, suggesting good oral absorption. frontiersin.org However, more detailed investigations are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Future research should focus on determining key PK parameters in different species, including bioavailability, plasma protein binding, and tissue distribution. Identifying the metabolic pathways and the enzymes responsible for the metabolism of this compound is also a priority. medchemexpress.comresearchgate.net Understanding how the compound is metabolized will help in predicting potential drug-drug interactions and understanding the bioactivity of its metabolites. Linking the PK profile to the PD effects (the relationship between drug concentration and pharmacological response) will be critical for designing effective treatment regimens.
Table 1: Reported Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
|---|---|---|
| Tmax (h) | 8.00 ± 2.83 | frontiersin.org |
| Cmax (ng/mL) | 18.15 ± 4.54 | frontiersin.org |
| AUC(0-t) (ng/mL*h) | 260.60 ± 62.11 | frontiersin.org |
| t1/2 (h) | 7.91 ± 2.11 | frontiersin.org |
Data from a study where rats were administered Zexie Decoction.
Exploration of Synergistic Effects with Established Therapeutic Agents
Investigating the potential synergistic effects of this compound with existing drugs could open up new therapeutic strategies. Combining it with conventional therapies might enhance efficacy, reduce required dosages, and potentially overcome drug resistance. For instance, the related compound alisol F 24-acetate has been shown to enhance the chemosensitivity of cancer cells to doxorubicin (B1662922) by inhibiting P-glycoprotein-mediated drug efflux. nih.govmdpi.com
Future studies should explore similar synergistic interactions for this compound. In the context of cancer, its combination with various chemotherapeutic agents could be evaluated in different cancer cell lines and subsequent in vivo tumor models. mdpi.com Additionally, its anti-inflammatory properties suggest that it could be combined with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents for treating conditions like osteoarthritis, potentially allowing for lower doses of the conventional drugs and reducing their associated side effects. nih.govresearchgate.net A study on a reconstituted mixture of alisol A, alisol B, and alisol C 23-acetate suggested synergistic effects in regulating blood lipids. nih.gov
Investigation into Novel Therapeutic Applications Beyond Currently Identified Areas
While research on this compound has primarily focused on its anti-inflammatory, metabolic, and anti-cancer properties, its broader therapeutic potential remains largely unexplored. frontiersin.orgchemfaces.com Future investigations should aim to identify novel applications for this compound.
Given its demonstrated antioxidant and anti-apoptotic properties, its potential in treating various neurodegenerative diseases beyond stroke, such as Alzheimer's or Parkinson's disease, warrants investigation. tandfonline.commdpi.com Its role in modulating the immune system could also be explored for applications in autoimmune diseases. The compound's ability to protect brain microvascular endothelial cells suggests a potential role in maintaining the integrity of the blood-brain barrier, which is compromised in many central nervous system disorders. aging-us.com Screening this compound against a wide range of biological targets and in various disease models could uncover previously unknown therapeutic opportunities.
Advanced Mechanistic Studies at the Molecular and Systems Biology Levels
To fully harness the therapeutic potential of this compound, a deeper understanding of its molecular mechanisms of action is required. Current research has implicated several signaling pathways, including the AMPK/mTOR and PI3K/Akt pathways. nih.govnih.gov However, the precise molecular targets and the complete signaling networks affected by the compound are not fully elucidated.
Advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, should be employed to obtain a systems-level view of the cellular response to this compound. These approaches can help identify novel protein targets and signaling pathways. For example, studies have shown it can regulate the expression of genes involved in inflammation, apoptosis, and extracellular matrix metabolism. nih.govnih.gov Further research using techniques like molecular docking, pull-down assays, and mass spectrometry could pinpoint direct binding partners and provide more definitive evidence of its molecular targets. nih.gov A thorough mechanistic understanding will be crucial for both optimizing its therapeutic use and identifying biomarkers for patient response.
Q & A
Q. What pharmacological activities are associated with Alisol A 24-acetate, and what methodologies are used to validate them?
this compound exhibits hypolipidemic, diuretic, and hepatoprotective effects. Key methodologies include:
- In vivo models : Hyperlipidemic mice fed a high-fat diet (HFD) treated with the compound for 4 weeks, with lipid profiles analyzed via ELISA and liver histology assessed via H&E staining .
- In vitro assays : HepG2 cell viability tested via MTT assay to determine cytotoxicity thresholds (e.g., 10 μM for non-cytotoxic efficacy) .
- Quantification : UPLC-Q-TRAP-MS/MS for measuring concentrations in herbal extracts (e.g., 0.4276 mg/g in Zexie Decoction) .
Q. How can researchers determine the optimal concentration of this compound for in vitro studies?
Dose-dependent cytotoxicity must be evaluated using assays like MTT. For example:
Q. What techniques are used to quantify this compound in complex matrices like herbal extracts?
Advanced chromatographic methods include:
- UPLC-Q-TRAP-MS/MS : Validated for quantifying alisol derivatives in ethanol extracts, with calibration curves for precision .
- HPLC/Diode-Array/Q-TOF-MS : For structural characterization and differentiation of triterpenoids (e.g., this compound vs. alisol C 23-acetate) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s hypolipidemic effects?
The compound upregulates cholesterol efflux transporters (ABCA1/ABCG1) at mRNA and protein levels, as shown via:
Q. How does this compound interact with DNA targets in anticancer research?
It binds tumor-suppressor DNA (e.g., p53) and oncogenic targets (e.g., c-myc G-quadruplex):
- Spectroscopic methods : UV-Vis and fluorescence spectroscopy revealed insertion binding modes, with binding strength order: 24A:23B (1:1) > 23B > 24A .
- Molecular simulation : Predicts interaction sites and binding energies, supporting its rank as the most potent alisol derivative against HepG2 proliferation (CCK-8 assay) .
Q. What stability challenges arise when working with this compound, and how can they be mitigated?
The compound undergoes structural transformations in solvents:
Q. How does this compound modulate multidrug resistance (MDR) in cancer cells?
It inhibits P-glycoprotein (P-gp) transport function and stimulates ATPase activity:
- ATPase assays : 10 μM this compound showed stronger P-gp ATPase stimulation than Alisol B 23-acetate .
- Membrane fluidity : this compound alters membrane dynamics, enhancing chemosensitization to doxorubicin in MDR cell lines .
Q. What ratios of this compound to related compounds optimize efficacy and safety?
Synergistic ratios are critical for therapeutic outcomes:
- AQP-2/Kim-1 modulation : A ratio of 24A:alisol B:23B = 2.99:14.34:8.08 reduced renal toxicity while enhancing diuresis in HK-2 cells .
- Pharmacokinetics : Serum metabolomics in rats identified 24A as a prototypical component with phase I/II metabolites (e.g., glucuronidation) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
